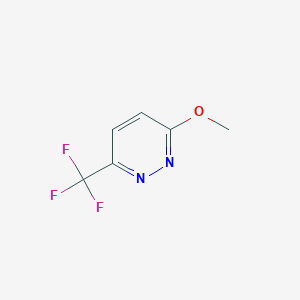
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxazole Moiety: The oxazole ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the triazole and oxazole intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the triazole or oxazole rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Antimicrobial Agents: Many triazole derivatives exhibit potent antimicrobial activity.
Anticancer Agents: Some compounds in this class have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways.
Industry
Agriculture: Triazole derivatives are used as fungicides and herbicides.
Pharmaceuticals: These compounds are key intermediates in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity, while the oxazole moiety may interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.
Uniqueness
The unique combination of the triazole and oxazole rings in 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9-5-4-6-12(7-9)20-11(3)14(17-19-20)15(21)16-13-8-10(2)22-18-13/h4-8H,1-3H3,(H,16,18,21) |
Clave InChI |
NNVFUKLVMHRYPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)



![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)
![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)
methanone](/img/structure/B12124307.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)
